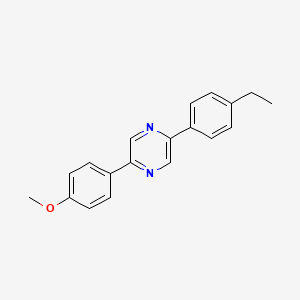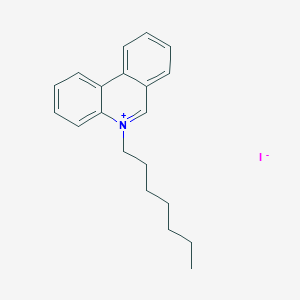
Dibenzo(b,e)(1,4)dioxin-1-carboxamide, N-(2-(dimethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(b,e)(1,4)dioxin-1-carboxamide, N-(2-(dimethylamino)ethyl)- is a complex organic compound with the chemical formula C17H18N2O3. This compound is part of the dibenzo[b,e][1,4]dioxin family, which consists of polycyclic heterocyclic organic compounds. These compounds are characterized by two benzene rings connected by a 1,4-dioxin ring. The specific structure and functional groups of Dibenzo(b,e)(1,4)dioxin-1-carboxamide, N-(2-(dimethylamino)ethyl)- make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,e)(1,4)dioxin-1-carboxamide, N-(2-(dimethylamino)ethyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Dibenzo[b,e][1,4]dioxin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo[b,e][1,4]dioxin core.
Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with a suitable amine derivative.
Attachment of the N-(2-(dimethylamino)ethyl) Group: This step involves the reaction of the intermediate compound with N-(2-(dimethylamino)ethyl)amine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo(b,e)(1,4)dioxin-1-carboxamide, N-(2-(dimethylamino)ethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dibenzo(b,e)(1,4)dioxin-1-carboxamide, N-(2-(dimethylamino)ethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Dibenzo(b,e)(1,4)dioxin-1-carboxamide, N-(2-(dimethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,e][1,4]dioxin: The parent compound, which lacks the carboxamide and N-(2-(dimethylamino)ethyl) groups.
Polychlorinated Dibenzodioxins (PCDDs): A group of related compounds known for their toxicity and environmental persistence.
Polybrominated Dibenzodioxins (PBDDs): Similar to PCDDs but with bromine atoms instead of chlorine.
Uniqueness
Dibenzo(b,e)(1,4)dioxin-1-carboxamide, N-(2-(dimethylamino)ethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. These unique features make it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
112022-10-3 |
|---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]dibenzo-p-dioxin-1-carboxamide |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)11-10-18-17(20)12-6-5-9-15-16(12)22-14-8-4-3-7-13(14)21-15/h3-9H,10-11H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
ARFOZXZKCVQFNM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)OC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)





![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)




